

# Clinical Dosing & Pharmacokinetics of YM155

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## Compound Focus: Sepantronium Bromide

CAS No.: 781661-94-7

Cat. No.: S548208

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Parameter	Value	Details
Recommended Schedule	168-hour CIVI every 3 weeks	Cycle length: 21 days [1].
Maximum Tolerated Dose (MTD)	4.8 mg/m <sup>2</sup> /day	Determined in a phase I study [1].
Phase II Dose	5.0 mg/m <sup>2</sup> /day	Used in a phase II DLBCL trial [2].
Mean Steady-State Concentration (C <sub>ss</sub> )	7.7 ng/mL	At the MTD [1].
Clearance (CL)	47.7 L/h	At the MTD [1].
Terminal Half-Life (t <sub>1/2</sub> )	26 hours	At the MTD [1].
Volume of Distribution (V <sub>ss</sub> )	1,763 L	Suggests extensive tissue distribution [1].

## Experimental Protocols for Preclinical Research

For scientists investigating YM155 in laboratory models, the following protocols from recent publications can serve as a guide.

## In Vitro Cytotoxicity and Mechanism Assays

This protocol is adapted from studies in neuroblastoma and leukemia cell models [3] [4].

- **1. Cell Preparation:** Plate cancer cell lines (e.g., neuroblastoma, leukemia) in 96-well plates at a density of  $3-5 \times 10^3$  cells per well and allow to adhere overnight.
- **2. Drug Treatment:** Treat cells with a concentration range of YM155 (e.g., 1 nM to 1  $\mu$ M). Include a vehicle control (e.g., DMSO).
- **3. Incubation:** Incubate cells for 72 hours under standard conditions (37°C, 5% CO<sub>2</sub>).
- **4. Viability Assessment:** Add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours. Solubilize the formed formazan crystals with DMSO or SDS buffer.
- **5. Data Analysis:** Measure absorbance at 560-570 nm. Calculate the percentage of viable cells and determine the IC<sub>50</sub> value using non-linear regression (e.g., GraphPad Prism).

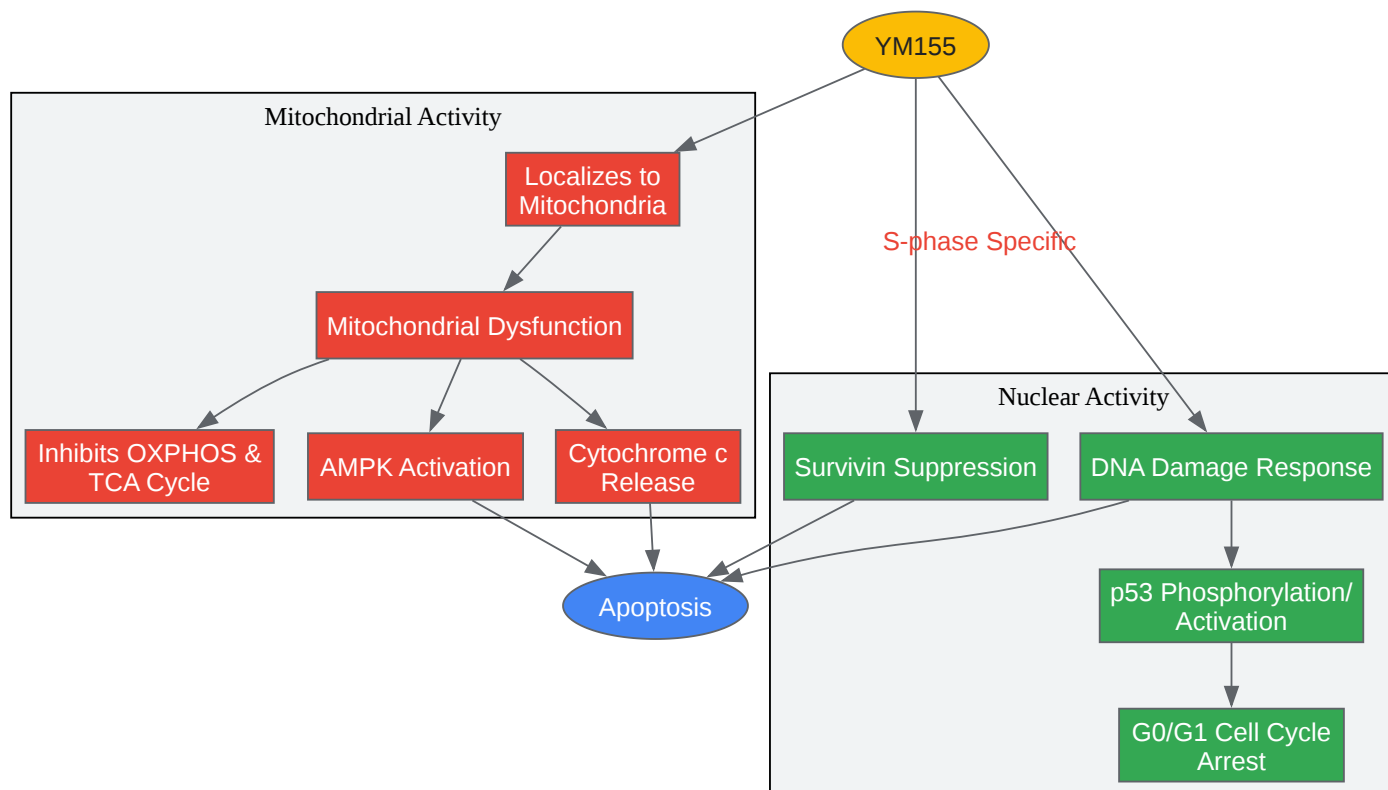
## In Vivo Efficacy Protocol in Xenograft Models

This method is based on a 2025 study in neuroblastoma xenograft mice [3].

- **1. Animal Model:** Use immunodeficient mice (e.g., athymic nude or NSG mice).
- **2. Tumor Inoculation:** Subcutaneously implant tumor cells (e.g.,  $5 \times 10^6$  cells per mouse). Allow tumors to establish to a palpable size (~100-150 mm<sup>3</sup>).
- **3. Randomization & Dosing:** Randomize mice into control and treatment groups (n=5-10 per group).
  - **Treatment Group:** Administer **5 mg/kg of YM155** subcutaneously every day [3].
  - **Control Group:** Administer an equal volume of saline vehicle.
- **4. Monitoring:** Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
- **5. Endpoint Analysis:** After 3-4 weeks, euthanize the animals, excise and weigh tumors for final analysis. Statistical significance is typically assessed using a Student's t-test.

## Proposed Signaling Pathway of YM155

YM155 was initially identified as a specific suppressor of survivin transcription. However, research has revealed that its mechanism of action is more complex and involves direct effects on mitochondrial function, leading to DNA damage and apoptosis, particularly in cancer cells [5] [4]. The following diagram synthesizes these key mechanisms.



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## Research Applications & Combination Strategies

Beyond its activity as a single agent, YM155 shows promise in combination therapies and for repurposing in non-oncological diseases characterized by pathological cell proliferation.

- **Synergistic Combinations:** In preclinical models, YM155 demonstrates synergistic effects with conventional chemotherapeutics. For instance, in neuroblastoma, combining YM155 with **etoposide** resulted in synergistic growth inhibition [3]. In Philadelphia-positive Acute Lymphoblastic Leukemia

(Ph+ALL), an additive or synergistic response was observed when YM155 was combined with the kinase inhibitor **dasatinib** [4].

- **Therapeutic Repurposing:** Evidence suggests YM155 could be effective in treating Pulmonary Arterial Hypertension (PAH), a disease involving abnormal vascular cell proliferation. In a SU5416/hypoxia mouse model of PAH, treatment with YM155 (5 mg/kg/day subcutaneously) significantly reduced right ventricular systolic pressure and pulmonary vascular remodeling [6].

## Key Considerations for Clinical & Preclinical Work

- **Clinical Safety:** The phase I study established that YM155 is generally well-tolerated. The most common toxicities were grade 1-2 stomatitis, pyrexia, and nausea. The dose-limiting toxicity (DLT) was **reversible elevation in serum creatinine**, with one case of acute tubular necrosis at the 6.0 mg/m<sup>2</sup>/d dose [1].
- **Mechanism Clarity:** While YM155 was designed as a survivin suppressant, researchers should be aware that its cytotoxic effects are multi-faceted. Key mechanisms include induction of DNA damage and S-phase arrest [4], plus direct disruption of mitochondrial function [5]. Sensitivity is not solely dependent on baseline survivin expression levels [7] [4].
- **Resistance Mechanisms:** Acquired resistance to YM155 in cell lines has been linked to upregulation of the drug efflux transporter **ABCB1 (P-glycoprotein)** and/or downregulation of the solute carrier transporter **SLC35F2**, which is involved in YM155 uptake [7].

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